molecular formula C15H23N3O2S B2536597 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 2034309-59-4

3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2536597
CAS No.: 2034309-59-4
M. Wt: 309.43
InChI Key: AERCAKLEHLIITF-UHFFFAOYSA-N
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Description

3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure comprising a methoxypiperidine ring, a thiophenylmethyl group, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.

    Synthesis of the Thiophenylmethyl Intermediate: Thiophene is reacted with a suitable alkylating agent to form the thiophenylmethyl group.

    Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The methoxypiperidine, thiophenylmethyl, and azetidine intermediates are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxypiperidin-1-yl)-N-(phenylmethyl)azetidine-1-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.

    3-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)azetidine-1-carboxamide: Similar structure but with a pyridinylmethyl group instead of a thiophenylmethyl group.

Uniqueness

3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is unique due to the presence of the thiophenylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-20-13-4-6-17(7-5-13)12-10-18(11-12)15(19)16-9-14-3-2-8-21-14/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERCAKLEHLIITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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